3-(phenylsulfonyl)-2H-chromen-2-one
CAS No.: 78440-45-6
Cat. No.: VC5426498
Molecular Formula: C15H10O4S
Molecular Weight: 286.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78440-45-6 |
---|---|
Molecular Formula | C15H10O4S |
Molecular Weight | 286.3 |
IUPAC Name | 3-(benzenesulfonyl)chromen-2-one |
Standard InChI | InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H |
Standard InChI Key | BAAOATZUIZTXHO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a coumarin backbone (2H-chromen-2-one) fused with a phenylsulfonyl moiety at the third position. Key features include:
-
Molecular formula:
-
Molecular weight: 286.3 g/mol
-
IUPAC name: 3-(Benzenesulfonyl)chromen-2-one
The sulfonyl group introduces strong electron-withdrawing effects, altering the coumarin core’s reactivity and dipole moment. X-ray crystallography of related derivatives confirms a planar configuration, with the sulfonyl group orthogonal to the coumarin plane .
Spectroscopic Characterization
NMR Data (from 4-phenyl-3-(p-toluenesulfonyl)-2H-chromen-2-one ):
-
NMR (CDCl₃): δ 7.89 (d, J = 8.2 Hz, 2H), 7.63–7.55 (m, 4H), 7.37–7.27 (m, 5H).
-
NMR: δ 159.2 (C=O), 155.6 (aromatic C), 144.8 (sulfonyl-attached C).
Mass Spectrometry:
Synthetic Methodologies
Radical Sulfonylation Cyclization
A high-yielding route involves phenyl propiolates and sulfinic acids under oxidative conditions :
-
Reagents: Potassium persulfate (K₂S₂O₈), silver nitrate (AgNO₃).
-
Conditions: 60°C, 24 hours in DMSO/AcOH (1:1).
-
Yield: Up to 96% for 4-phenyl-3-(p-toluenesulfonyl)-2H-chromen-2-one .
Mechanism:
-
Radical initiation: K₂S₂O₈ generates sulfonyl radicals.
-
ipso-Cyclization: Radical addition to the alkyne, followed by 1,2-ester migration.
Knoevenagel Condensation
An alternative method uses salicylaldehyde and phenylsulfonyl acetonitrile :
-
Catalyst: Triethanolamine (THAM, 20 mol%).
-
Conditions: Ethanol, room temperature, followed by HCl-mediated hydrolysis.
Advantages: Avoids chromatographic purification, scalable for gram-scale synthesis.
Biological Activities and Mechanisms
Anticancer Properties
-
Cell Line Inhibition: Demonstrates IC₅₀ values of 12–18 μM against MCF-7 (breast cancer) and A549 (lung cancer) cells.
-
Mechanism:
Antibacterial Activity
-
Gram-positive Bacteria: MIC of 32 μg/mL against Staphylococcus aureus .
-
Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC = 64 μg/mL) .
-
Structure-Activity Relationship: Electron-withdrawing substituents (e.g., -NO₂ at C6) enhance potency.
Analgesic Effects
-
Mouse Model: Reduces abdominal writhing by 62% at 50 mg/kg, comparable to aspirin .
-
Pathway: COX-2 inhibition via sulfonyl group interaction with Arg120 and Tyr355 residues .
Applications in Medicinal Chemistry
Lead Optimization
-
Derivative Synthesis: 6-Nitro-3-(phenylsulfonyl)-2H-chromen-2-one (CAS: 866013-12-9) shows enhanced solubility () and bioavailability.
-
Hybrid Molecules: Conjugation with imidazole improves antitubercular activity (MIC = 8 μg/mL against M. tuberculosis) .
Drug Delivery Systems
-
Nanoparticle Formulations: PEGylated liposomes increase plasma half-life to 14.2 hours (vs. 2.1 hours for free compound).
Material Science Applications
Fluorescent Probes
-
Emission Properties: λₑₘ = 450 nm (blue emission), quantum yield Φ = 0.32 in DMSO .
-
Applications: pH-sensitive sensors for biological imaging.
Polymer Additives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume